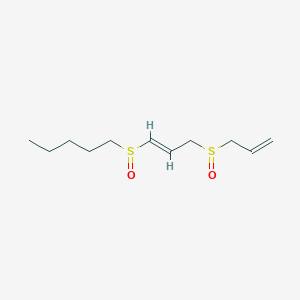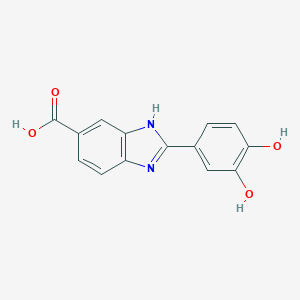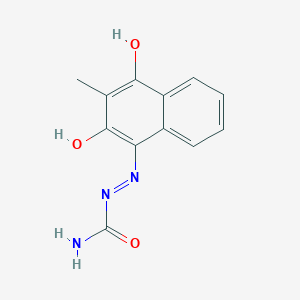
2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide, commonly known as HONH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. HONH is a hydrazone derivative of naphthalene, which is synthesized through a simple and efficient method.
作用機序
The mechanism of action of HONH is not fully understood, but it is believed to be related to its ability to interact with various biomolecules, including proteins and nucleic acids. HONH has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to disrupt bacterial cell membranes and inhibit the growth of pathogenic bacteria.
Biochemical and Physiological Effects:
HONH has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. It has also been shown to reduce oxidative stress and DNA damage in cells. In animal studies, HONH has been shown to improve cognitive function and protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using HONH in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and administer. However, one limitation of using HONH is its instability in acidic and basic conditions, which can lead to degradation and loss of activity.
将来の方向性
There are several potential future directions for research on HONH. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential use in agriculture as a natural pesticide and growth enhancer. Additionally, HONH could be used as a catalyst in various chemical reactions, and further studies are needed to explore its potential applications in industry.
合成法
The synthesis of HONH involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with hydrazine hydrate in the presence of ethanol as a solvent. The reaction is carried out at room temperature, and the product is obtained in high yield after purification. The synthesis method is straightforward, cost-effective, and environmentally friendly, making it an attractive option for large-scale production.
科学的研究の応用
HONH has been extensively studied for its potential applications in various scientific fields. In medicine, HONH has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, HONH has been studied for its ability to enhance plant growth and protect against pests and diseases. In industry, HONH has been used as a dye and a catalyst in various chemical reactions.
特性
IUPAC Name |
(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUSRDXCXNGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide | |
CAS RN |
168423-06-1 |
Source


|
| Record name | 2-Hydroxy-3-methyl-1,4-naphthoquinone monosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168423061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
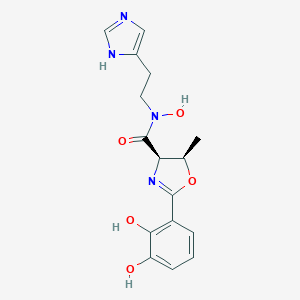
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
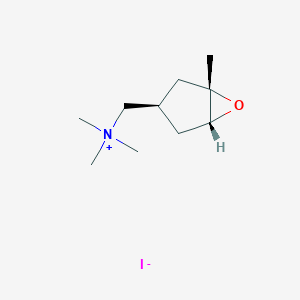

![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)

![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
